1-Cyclopentyl-1,7-dihydro-6h-purin-6-one
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Overview
Description
1-Cyclopentyl-1,7-dihydro-6H-purin-6-one: is a purine derivative with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . This compound is part of the broader class of purines, which are nitrogen-containing heterocyclic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanine derivatives under acidic or basic conditions to form the desired purine ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under various conditions, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
1-Cyclopentyl-1,7-dihydro-6H-purin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a naturally occurring purine base found in nucleic acids.
Adenine: Another purine base, 6-Amino-1,9-dihydro-9H-purin-6-one, essential for DNA and RNA structure.
Uniqueness: 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties compared to other purines. This structural variation can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
40067-45-6 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-cyclopentyl-7H-purin-6-one |
InChI |
InChI=1S/C10H12N4O/c15-10-8-9(12-5-11-8)13-6-14(10)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) |
InChI Key |
HCVGCVNIWAXUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(C2=O)NC=N3 |
Origin of Product |
United States |
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